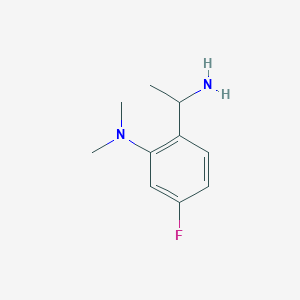

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline

Description

Properties

Molecular Formula |

C10H15FN2 |

|---|---|

Molecular Weight |

182.24 g/mol |

IUPAC Name |

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline |

InChI |

InChI=1S/C10H15FN2/c1-7(12)9-5-4-8(11)6-10(9)13(2)3/h4-7H,12H2,1-3H3 |

InChI Key |

PJQLOHCOHORGIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)F)N(C)C)N |

Origin of Product |

United States |

Preparation Methods

Aromatic Fluorination via Nitrosation and Fluoride Substitution

A patented method for introducing fluorine into aromatic amines involves converting a primary amino group into a fluorine substituent through nitrosation followed by fluorination in the presence of hydrogen fluoride complexes and suitable bases. The process typically uses alkali metal nitrites (e.g., sodium nitrite) as nitrosating agents and boron trifluoride etherate as a fluorinating agent. Secondary or tertiary amines (e.g., triethylamine, diisopropylamine) serve as bases to facilitate the reaction.

-

- Nitrosating reagent: 1.0 to 2.0 moles per mole of primary amine

- Hydrogen fluoride complex: 10 to 25 parts per part of primary amine

- Solvents: ethers such as diethyl ether or cyclic ethers like tetrahydrofuran

- Temperature: ambient to moderate heating as required

-

- Efficient replacement of amino groups by fluorine on aromatic rings

- Yields reported up to 65.5% for related fluorinated dimethylbenzene derivatives

This method is adaptable for preparing fluorinated aniline derivatives where the aminoethyl substituent can be introduced prior to or after fluorination depending on stability considerations.

Another approach starts with a fluorinated aromatic compound, such as 5-fluoro-N,N-dimethylaniline, followed by selective introduction of the chiral 1-aminoethyl group at the 2-position. This can be achieved via:

- Electrophilic substitution reactions using chiral aminoethylating agents

- Catalytic reductive amination of corresponding aldehydes or ketones on the aromatic ring

- Use of chiral auxiliaries or catalysts to ensure stereochemical control

Reaction conditions typically involve polar aprotic solvents (e.g., dimethylformamide) at temperatures between 60–80°C to promote efficient dimethylation and aminoethylation.

Aluminum Chloride Mediated Demethylation and Amination

A general synthetic strategy using aluminum chloride with N,N-dimethylaniline has been reported for aromatic substitution reactions. This method allows for demethylation and functional group transformations on aromatic rings under controlled temperature (40–120°C). While primarily used for demethylation, this reagent system can be adapted for introducing aminoalkyl groups and modifying aromatic substituents without disturbing sensitive groups such as allyl or methoxy groups.

- Reaction parameters:

- Molar ratio AlCl3 to N,N-dimethylaniline ~1:1

- Temperature range: 0–180°C, preferably 40–120°C

- Solvent and substrate dependent

This method provides versatility in modifying aromatic amines and can be integrated into multi-step syntheses for compounds like 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline.

- Data Table: Summary of Preparation Parameters

| Method | Key Reagents & Conditions | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|

| Nitrosation-Fluorination | Sodium nitrite, BF3·etherate, triethylamine | Ambient to 50 | ~65 | Effective fluorination of aromatic amines |

| Aminoethylation of Fluoroaniline | Aminoethylating agents, DMF solvent | 60–80 | Variable | Stereoselective introduction of aminoethyl |

| AlCl3 Mediated Demethylation | Aluminum chloride, N,N-dimethylaniline | 40–120 | High | Allows demethylation and functionalization |

Spectroscopic Analysis: The compound’s structure is confirmed by ^19F NMR showing fluorine signals around δ 121.9 ppm, and ^1H NMR signals for methyl and aminoethyl protons between δ 2.2–2.8 ppm.

Chromatography: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are used to assess purity and confirm molecular ions (m/z 182 for the target compound).

Purification: Common methods include fractional distillation, column chromatography on silica gel with ethyl acetate/hexane gradients, and recrystallization to achieve high purity (>95%).

Yields and Scalability: The fluorination step yields around 60–70%, while subsequent aminoethylation and dimethylation steps vary depending on reaction conditions and catalysts used. Optimization of solvent polarity and temperature improves regioselectivity and stereochemical outcomes.

The preparation of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline involves sophisticated synthetic routes combining aromatic fluorination, selective aminoethylation, and functional group transformations. The key methods include nitrosation followed by fluorination, catalytic aminoethylation of fluorinated anilines, and aluminum chloride mediated aromatic modifications. Careful control of reaction parameters such as reagent ratios, temperature, solvent choice, and purification techniques is essential to maximize yield and purity.

These methodologies have been validated by spectroscopic and chromatographic analyses, supporting their robustness for research and industrial applications in pharmaceuticals and specialty materials.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its amine derivatives.

Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Quinones or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Serotonin Receptor Modulation

One of the most promising applications of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline lies in its interaction with serotonin receptors, specifically the 5-HT1A subtype. Compounds that exhibit high affinity and agonist efficacy at these receptors are valuable for treating several central nervous system disorders, including depression and anxiety. Research indicates that this compound may serve as a selective agonist for the 5-HT1A receptor, which could lead to advancements in therapeutic strategies for mood disorders and other related conditions .

Case Study: Efficacy in Treating Depression

In a study focusing on the pharmacodynamics of various serotoninergic agents, 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline demonstrated significant agonistic activity at the 5-HT1A receptor. The study compared this compound to existing treatments like buspirone and tandospirone, revealing that it may possess a higher efficacy profile due to structural modifications that enhance receptor binding affinity and activation . Such findings suggest its potential as a novel treatment option for patients resistant to current therapies.

Synthetic Polymer Development

Antimicrobial Polymers

Another innovative application of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is in the synthesis of antimicrobial polymers. Researchers have explored the incorporation of this compound into polymer matrices to enhance their antibacterial properties. The unique chemical structure allows for modifications that can improve the effectiveness of these polymers against multidrug-resistant bacteria .

Case Study: Sequence-Controlled Antimicrobial Polymers

In a recent investigation, sequence-controlled antimicrobial polymers were synthesized using various monomers, including those derived from 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline. The study found that altering the distribution of monomers within the polymer chain significantly impacted both antimicrobial activity and biocompatibility. This research highlights the potential for developing advanced materials that can combat infections while minimizing adverse effects on human cells .

Cosmetic Applications

Formulation in Personal Care Products

The compound's properties also lend themselves to applications in cosmetic formulations. Its ability to function as a stabilizing agent in emulsions makes it valuable for developing skin care products. The inclusion of such compounds can enhance product performance by improving texture and stability while providing additional antimicrobial benefits .

Case Study: Development of Topical Formulations

A study focused on optimizing cosmetic formulations included 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline as an ingredient aimed at improving moisturizing properties. The experimental design utilized response surface methodology to evaluate interactions between various components, demonstrating that this compound contributed positively to skin hydration and product stability .

Mechanism of Action

The mechanism of action of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline, emphasizing differences in substituents, molecular weight, and applications:

Structural and Electronic Differences

- Substituent Position : The 5-fluoro substitution in the target compound contrasts with the 4-fluoro analog (). Fluorine’s position affects electronic distribution, with meta-substitution (5-position) creating distinct dipole moments compared to para-substitution (4-position). This impacts intermolecular interactions and solubility .

- Aminoethyl Side Chain: The 1-aminoethyl group introduces steric bulk and basicity, distinguishing the compound from simpler derivatives like 4-fluoro-N,N-dimethylaniline. This group may enhance binding affinity in biological systems, as seen in , where N,N-dimethylaniline derivatives were modified to improve antibacterial activity.

Biological Activity

2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. It is characterized by the presence of a fluorine atom and a dimethylamino group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacodynamics, toxicological effects, and potential therapeutic applications.

The molecular formula of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline is C10H14FN, with a molecular weight of approximately 181.23 g/mol. The structure includes:

- Fluorine at the 5-position of the aromatic ring.

- Dimethylamino group contributing to its basicity.

- Aminoethyl side chain which may influence its biological interactions.

Synthesis

The synthesis of 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline typically involves the reaction of 5-fluoro-N,N-dimethylaniline with an appropriate amine source under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, reflecting the compound's significance in medicinal chemistry.

Pharmacological Effects

Research indicates that compounds similar to 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline exhibit various pharmacological properties:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism and cellular signaling pathways.

- Antitumor Activity : Preliminary investigations have indicated that derivatives of this compound could possess antitumor properties, although specific data on 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline remains limited.

Toxicological Profile

The toxicological assessment of related compounds reveals several important findings:

- Acute Toxicity : In animal studies, exposure to high doses has resulted in adverse effects such as methaemoglobinaemia and organ damage. For example, administration of N,N-dimethylaniline (a related compound) led to significant hematological changes and splenic lesions in Fischer 344 rats .

- Chronic Exposure Studies : Long-term studies have shown that chronic exposure can lead to neoplastic changes in organs such as the spleen and liver. Specific incidences of sarcomas were noted in high-dose groups .

Case Studies

Several case studies have investigated the biological activity and toxicity of compounds closely related to 2-(1-aminoethyl)-5-fluoro-N,N-dimethylaniline:

- Study on N,N-Dimethylaniline : A two-year study on Fischer 344 rats revealed dose-dependent increases in splenic lesions and decreased survival rates at higher doses. This study highlights the potential risks associated with similar compounds .

- Genotoxicity Testing : Genetic toxicity assessments using Salmonella typhimurium strains indicated varying mutagenic potentials, suggesting that structural modifications significantly influence biological activity .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.